Cas no 868148-32-7 (2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid)

2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid
- AKOS002261530
- 868148-32-7
- 2-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid
- SR-01000014259-1
- (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- 2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid
- SR-01000014259
- F1691-2289
-
- インチ: 1S/C17H12N2O3S2/c20-15(21)9-11-4-6-13(7-5-11)19-16(22)14(24-17(19)23)10-12-3-1-2-8-18-12/h1-8,10H,9H2,(H,20,21)/b14-10-
- InChIKey: PMNYDYSJMOODLG-UVTDQMKNSA-N
- SMILES: S1C(N(C(/C/1=C/C1C=CC=CN=1)=O)C1C=CC(CC(=O)O)=CC=1)=S
計算された属性
- 精确分子量: 356.02893460g/mol
- 同位素质量: 356.02893460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 556
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- XLogP3: 3
2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1691-2289-25mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-20μmol |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-5mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-30mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-1mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-3mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-5μmol |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-10μmol |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-4mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1691-2289-10mg |
2-{4-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetic acid |
868148-32-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acidに関する追加情報
Compound CAS No. 868148-32-7: 2-{4-(5Z)-4-Oxo-5-(Pyridin-2-Yl)methylidene-2-Sulfanylidene-1,3-Thiazolidin-3-Ylphenyl}Acetic Acid
The compound with CAS No. 868148-32-7, named 2-{4-(5Z)-4-Oxo-5-(Pyridin-2-Yl)methylidene-2-Sulfanylidene-1,3-Thiazolidin-3-Ylphenyl}Acetic Acid, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The molecule features a thiazolidine ring system fused with a pyridine moiety, making it a unique candidate for various biochemical studies and drug development.
Thiazolidinones are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. In this compound, the thiazolidine ring is further substituted with a pyridine group at the 5-position, creating a conjugated system that enhances its stability and reactivity. The presence of the pyridin-2-yl group introduces aromaticity and potential hydrogen bonding capabilities, which are crucial for its interaction with biological targets.
Recent studies have highlighted the potential of this compound in antimicrobial and anticancer therapies. Researchers have explored its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The zwitterionic nature of the molecule, due to the sulfanylidene group, plays a significant role in its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of this compound involves a multi-step process that includes the formation of the thiazolidine ring followed by substitution reactions to introduce the pyridine moiety and acetic acid side chain. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of the compound. These methods not only enhance the efficiency of synthesis but also reduce environmental impact, aligning with green chemistry principles.
In terms of biological activity, 2-{4-(5Z)-4-Oxo...}Acetic Acid has shown promising results in inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains. This makes it a potential candidate for developing novel antibacterial agents. Additionally, its ability to modulate cell cycle checkpoints suggests its role in anticancer drug development.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies reveal that the molecule interacts effectively with specific residues on target proteins, such as penicillin-binding proteins (PBPs) in bacteria and cyclin-dependent kinases (CDKs) in cancer cells. The hydrophobic interactions between the pyridine ring and hydrophobic pockets of these proteins contribute significantly to its binding affinity.
The acetic acid side chain at position 2 of the phenyl group adds flexibility to the molecule, allowing it to adopt conformations that enhance binding to target enzymes. This feature also influences its solubility properties, making it suitable for formulation into various drug delivery systems such as nanoparticles or liposomes.
In conclusion, CAS No. 868148-32-7 represents a cutting-edge molecule with immense potential in therapeutic applications. Its unique structure combines functional groups that confer both chemical stability and biological activity, making it an attractive target for further research and development in the pharmaceutical industry.
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